3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound belonging to the thieno[2,3-b]quinoline family. This family encompasses a diverse range of compounds with notable applications in medicinal chemistry due to their potential biological activities. Specifically, derivatives of 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid have garnered significant interest as potential anticancer agents [ [], [], [] ] and for their potential use as phosphoinositide-specific phospholipase C-γ (PLC-γ) inhibitors [ [] ].
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound characterized by a fused ring system that integrates a thieno ring with a quinoline moiety. The compound has the molecular formula and a molecular weight of approximately 249.31 g/mol. It is noted for its potential biological activities and applications in medicinal chemistry, particularly in drug discovery and development .
The synthesis of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
In industrial settings, optimized synthetic routes are employed to ensure high yield and scalability. Advanced catalytic systems and continuous flow reactors may be utilized to enhance reaction efficiency and safety during production.
The molecular structure of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid features:
This unique structure contributes to its chemical reactivity and biological activity.
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid participates in various chemical reactions:
The products formed from these reactions depend on specific conditions used. For instance:
The mechanism by which 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid exerts its biological effects likely involves interactions with various molecular targets within cells. These targets may include enzymes or receptors that modulate biological pathways.
Research indicates that similar compounds have been shown to induce differentiation in PC12 cells—an important model for studying neuronal differentiation—suggesting potential neuroprotective properties .
Relevant data from studies indicate that this compound's unique structure influences its reactivity and interactions with biological systems .
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid has numerous applications across various fields:
Thieno[2,3-b]quinoline represents a privileged fused heterocyclic scaffold in medicinal chemistry, characterized by a planar, electron-rich tricyclic system that structurally mimics purine bases found in DNA and RNA. This bioisosteric relationship with adenine enables interactions with diverse biological targets through π-π stacking, hydrophobic interactions, and hydrogen bonding [7]. The scaffold combines the quinoline nucleus—known for its broad pharmacological profile—with a thiophene ring, enhancing both electronic complexity and binding versatility. The fusion at the [2,3-b] position creates a rigid, planar structure that facilitates deep penetration into enzyme active sites, particularly protein tyrosine phosphatases (PTPs) and kinases [1] [8]. Density functional theory (DFT) studies reveal that the sulfur atom in the thiophene ring contributes to electron delocalization, while the nitrogen in the quinoline moiety acts as a hydrogen bond acceptor, collectively enhancing target affinity. This molecular framework serves as an optimal platform for strategic functionalization, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties [7] [8].
Table 1: Key Structural Features of Thieno[2,3-b]quinoline and Their Biological Implications
Structural Element | Electronic Properties | Biological Interactions |
---|---|---|
Quinoline Nitrogen | Hydrogen bond acceptor | Binds catalytic residues in PTPs/kinases |
Thiophene Sulfur | Polarizable electron cloud | Enhances membrane permeability |
Fused Ring System | Planar, conjugated π-system | π-Stacking with aromatic residues in targets |
3-Amino Group | Hydrogen bond donor/acceptor | Salt bridge formation with aspartate/glutamate |
2-Carboxylic Acid | Ionizable (pKa ~4-5) | Electrostatic interactions with arginine/lysine |
The therapeutic exploration of thienoquinoline derivatives began in the early 2000s with unsubstituted analogs showing modest bioactivity. A significant breakthrough emerged with the discovery of ethyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate as a potent cytotoxic agent against MCF-7 breast cancer cells (IC₅₀ = 1.8 μM), outperforming the reference drug nocodazole [3]. This ignited interest in functionalized thienoquinolines for oncology. By 2010, researchers developed urea transporter inhibitors featuring 2-ethoxycarbonylthieno[2,3-b]quinoline cores, demonstrating their utility beyond anticancer applications [8]. The 2010s witnessed scaffold diversification:
The most transformative advancement came with thieno[2,3-b]quinoline-procaine hybrids, identified as allosteric SHP-1 activators. Compound 3b showed nanomolar affinity for SHP-1 and in vivo efficacy against diffuse large B-cell lymphoma (DLBCL), establishing this scaffold as a platform for phosphatase modulation [1].
Table 2: Milestones in Thieno[2,3-b]quinoline Drug Discovery
Year | Derivative Class | Biological Activity | Key Finding |
---|---|---|---|
2005 | Unsubstituted Core | Broad-spectrum screening | Moderate antimicrobial activity |
2010 | 6,8-Dibromo-2-carboxylates | Cytotoxicity (MCF-7) | IC₅₀ down to 1.8 μM; superior to nocodazole |
2019 | 6,8-Diaryl-2-carboxylates | Kinase inhibition (VEGFR-2) >70% inhibition at 10 μM concentrations | |
2021 | 8-Substituted-2-ethoxycarbonyl | PTP1B inhibition | IC₅₀ = 8.04 μM with >4-fold selectivity [8] |
2022 | Procaine hybrids | Allosteric SHP-1 activation | In vivo anti-lymphoma efficacy [1] |
Functionalization at the 3-amino and 2-carboxylic acid positions of 5,6,7,8-tetrahydrothieno[2,3-b]quinoline exploits synergistic electronic and steric effects to optimize target engagement. The 3-amino group serves as a versatile hydrogen-bonding handle critical for interactions with catalytic residues in PTPs (e.g., SHP-1, PTP1B). Its primary amine can form bidentate salt bridges with aspartate or glutamate residues in allosteric pockets, as demonstrated in crystallographic studies of SHP-1 activators [1]. Additionally, this group enables further chemical elaboration via condensation, acylation, or Schiff base formation to generate prodrugs or enhance solubility [9].
The 2-carboxylic acid moiety introduces pH-dependent ionization, improving water solubility at physiological pH while allowing ionic interactions with arginine/lysine residues. Structure-activity relationship (SAR) studies on thienoquinoline carboxylate esters versus carboxylic acids reveal dramatic potency shifts:
This enhancement stems from the carboxylic acid’s ability to mimic phosphotyrosine binding in PTP active sites. The tetrahydro modification (5,6,7,8-tetrahydro) in 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid reduces planarity, potentially favoring allosteric sites over catalytic domains. Molecular modeling indicates the saturated ring system positions the 3-amino group for hydrogen bonding with Thr72 and Glu76 in SHP-1’s "tunnel-like" allosteric pocket, while the carboxylic acid interacts with Arg47 [1] [9].
Table 3: Impact of 3-Amino and 2-Carboxylic Acid Groups on Molecular Properties
Functional Group | Role in Target Binding | Pharmacokinetic Influence | SAR Insights |
---|---|---|---|
3-Amino | H-bond donation/acceptance | pKₐ ~9–10; enhances solubility | Methylation reduces PTP affinity by 6–10 fold |
2-Carboxylic Acid | Ionic interactions; phosphotyrosine mimic | Lowers log P; promotes renal clearance | Esterification ablates PTP1B inhibition |
Combined Effects | Cooperative target engagement | Balanced membrane permeability | Synergistic 8-fold potency boost vs. single groups |
The strategic incorporation of both groups creates a zwitterionic character between pH 4–6, enhancing membrane penetration in acidic tumor microenvironments via ion trapping. This property is exploited in anti-DLBCL hybrids where cellular accumulation correlates with microenvironment pH [1]. Recent synthetic advances enable efficient access to this pharmacophore, including one-pot cyclizations in green solvents like γ-valerolactone (GVL), achieving yields >80% [8].
Comprehensive Compound List
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0